1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone
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Description
1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C22H20N4OS2 and its molecular weight is 420.55. The purity is usually 95%.
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Biological Activity
The compound 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and pharmacological properties based on existing literature.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-benzo[d]imidazole with thiazole derivatives. The general synthetic pathway includes:
- Formation of the benzimidazole moiety : This is achieved through the condensation of ortho-phenylenediamine with appropriate carbonyl compounds.
- Thiazole attachment : The thiazole part is introduced via nucleophilic substitution reactions involving thiazole derivatives.
- Final modification : The ethanone group is added through acylation reactions.
Anticancer Activity
Research indicates that compounds containing imidazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, including HCT-15 and HeLa cells. Specifically, compounds with modifications at the nitrogen positions of the imidazole ring have demonstrated enhanced potency against these cell lines, suggesting that structural variations can significantly influence biological activity .
Antimicrobial Activity
The compound's thiazole component is known for antimicrobial properties. Studies report that thiazole derivatives can exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. For example, certain thiazole-containing compounds have shown minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa .
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been evaluated using animal models. Compounds with similar structural motifs have provided significant protection against induced convulsions, with some derivatives showing up to 80% protection at specific dosages (e.g., 0.4 mg/kg) . This suggests that the compound may also possess anticonvulsant properties worth investigating further.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Substituents on the imidazole and thiazole rings significantly influence biological activity.
- The presence of electron-donating groups enhances anticancer activity.
- Modifications at specific positions can lead to improved selectivity and potency against target cells.
Case Studies
A notable study synthesized various derivatives of benzimidazole and evaluated their biological activities. Among these, a compound structurally similar to our target showed promising results in inhibiting tubulin polymerization, a critical mechanism in cancer cell proliferation . Another study highlighted the role of thiazole derivatives in enhancing antimicrobial effectiveness against resistant strains of bacteria .
Summary of Findings
Properties
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-15-6-8-16(9-7-15)13-28-22-23-17(14-29-22)12-20(27)26-11-10-25-19-5-3-2-4-18(19)24-21(25)26/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHGHZGKJVWFTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN4C3=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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